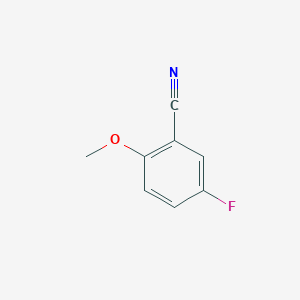

5-Fluoro-2-methoxybenzonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

5-fluoro-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCVSNKXADJGOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382262 | |

| Record name | 5-Fluoro-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189628-38-4 | |

| Record name | 5-Fluoro-2-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189628-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Fluoro-2-methoxybenzonitrile: A Key Intermediate in Advanced Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 189628-38-4

This technical guide provides an in-depth overview of 5-Fluoro-2-methoxybenzonitrile, a crucial chemical intermediate in the synthesis of targeted therapeutics, most notably the Bruton's tyrosine kinase (BTK) inhibitor, Pirtobrutinib. This document details its chemical and physical properties, outlines a plausible synthetic route, and explores its significance in the context of BTK signaling and cancer therapy.

Core Properties and Specifications

This compound is a substituted benzonitrile featuring both a fluorine atom and a methoxy group, which contribute to its unique reactivity and utility as a building block in medicinal chemistry.[1] Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 189628-38-4 | [1][2] |

| Molecular Formula | C₈H₆FNO | [1][2] |

| Molecular Weight | 151.14 g/mol | [1][2] |

| Appearance | Light orange to yellow to green powder/crystal | [1] |

| Melting Point | 115 - 119 °C | [1] |

| Synonyms | 2-Cyano-4-fluoroanisole | [1][2] |

Synthesis and Reactivity

While specific proprietary synthesis methods may exist, a plausible and common approach for the synthesis of aryl nitriles from anilines is the Sandmeyer reaction.[1][3][4] This well-established method offers a viable route to this compound from a readily available precursor.

Plausible Experimental Protocol: Sandmeyer Reaction

This protocol describes the synthesis of this compound from 2-Amino-5-fluorobenzonitrile.

Step 1: Diazotization of 2-Amino-5-fluorobenzonitrile

-

In a reaction vessel, dissolve 2-Amino-5-fluorobenzonitrile in a cooled aqueous solution of a strong acid, such as hydrochloric acid.

-

Maintain the temperature between 0-5 °C using an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water to the reaction mixture with vigorous stirring. The slow addition is crucial to control the exothermic reaction and maintain the low temperature.

-

Continue stirring for an additional 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate vessel, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.

-

Slowly add the freshly prepared diazonium salt solution from Step 1 to the copper cyanide solution. The temperature should be carefully controlled.

-

Observe for the evolution of nitrogen gas, which indicates the progression of the reaction.

-

After the addition is complete, the reaction mixture may be gently warmed to ensure the reaction goes to completion.

-

The product, this compound, can then be isolated through extraction with an organic solvent, followed by washing, drying, and purification, typically by recrystallization or column chromatography.

Application in Drug Development: The Synthesis of Pirtobrutinib

This compound is a key precursor for the synthesis of 5-fluoro-2-methoxybenzoic acid, a critical starting material for the Bruton's tyrosine kinase (BTK) inhibitor, Pirtobrutinib. Pirtobrutinib is a highly selective and non-covalent BTK inhibitor used in the treatment of B-cell malignancies.

The synthesis of Pirtobrutinib involves the amidation of 5-fluoro-2-methoxybenzoic acid with 4-(aminomethyl)benzoic acid, followed by a series of further reactions to construct the final active pharmaceutical ingredient (API). The 5-fluoro-2-methoxybenzoyl moiety is a crucial component of the final drug, contributing to its binding affinity and overall efficacy.

The BTK Signaling Pathway and Inhibition by Pirtobrutinib

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the development, proliferation, and survival of B-cells. In many B-cell malignancies, this pathway is abnormally activated, making BTK a prime target for therapeutic intervention.

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events leading to cell proliferation and survival.

Pirtobrutinib, containing the structural motif derived from this compound, acts as a potent and selective non-covalent inhibitor of BTK.[5] By binding to the ATP-binding site of the BTK enzyme, Pirtobrutinib blocks its kinase activity, thereby interrupting the downstream signaling cascade. This leads to the inhibition of B-cell proliferation and the induction of apoptosis in malignant B-cells. A key advantage of Pirtobrutinib's reversible, non-covalent binding is its ability to inhibit BTK even in the presence of mutations that confer resistance to covalent BTK inhibitors.

References

5-Fluoro-2-methoxybenzonitrile: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of 5-Fluoro-2-methoxybenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries. Addressed to researchers, scientists, and professionals in drug development, this document outlines the molecule's fundamental properties, analytical methodologies, and a representative experimental workflow.

Core Molecular Data

This compound, a substituted benzonitrile, possesses a unique combination of functional groups that make it a versatile building block in organic synthesis. Its chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆FNO | [1][2] |

| Molecular Weight | 151.14 g/mol | [1][2] |

| CAS Number | 189628-38-4 | [1] |

| Appearance | Light orange to yellow to green powder to crystal | [1] |

| Melting Point | 117-120 °C | |

| Linear Formula | FC₆H₃(OCH₃)CN |

Analytical and Experimental Protocols

The precise analysis and synthesis of this compound are critical for its application in research and development. Below are detailed methodologies for its analysis, adapted from established protocols for similar substituted benzonitriles.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the separation, identification, and quantification of organic molecules like this compound. Reversed-phase HPLC is often the method of choice due to its specificity, sensitivity, and accuracy.

Methodology:

-

System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. A common mobile phase for related compounds is a gradient of acetonitrile and water.

-

Standard Preparation: Prepare standard solutions of this compound in a suitable solvent (e.g., acetonitrile) at various known concentrations to establish a calibration curve.

-

Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase or a compatible solvent to a known volume.

-

Injection and Analysis: Inject a blank (mobile phase), followed by the standard solutions in increasing order of concentration, and then the sample solutions.

-

Detection: Utilize a UV detector for monitoring the elution of the compound. The aromatic ring and nitrile group in this compound allow for strong UV absorbance, typically around 254 nm.

-

Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the analysis of this compound, from sample receipt to final data interpretation.

Analytical workflow for this compound.

This technical guide serves as a foundational resource for professionals engaged in the study and application of this compound. The provided data and protocols are intended to facilitate further research and development in the fields of medicinal chemistry and materials science.

References

An In-depth Technical Guide to 5-Fluoro-2-methoxybenzonitrile: Structure, Properties, and Role as a Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-methoxybenzonitrile, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. This document details its chemical structure, key functional groups, and physicochemical properties. Furthermore, it presents its crucial role as a key intermediate in the synthesis of potent epigenetic modulators, specifically the histone demethylase inhibitor GSK-J4. Detailed experimental methodologies for its synthesis and its conversion to downstream bioactive molecules are provided, alongside an exploration of the pertinent biological signaling pathways.

Chemical Structure and Functional Groups

This compound is a substituted aromatic nitrile with the molecular formula C₈H₆FNO.[1] Its structure consists of a benzene ring substituted with three functional groups: a fluorine atom, a methoxy group (-OCH₃), and a nitrile group (-C≡N).

The IUPAC name for this compound is this compound. It is also known by the synonym 2-Cyano-4-fluoroanisole.[1] The presence of the electron-withdrawing fluorine atom and nitrile group, along with the electron-donating methoxy group, imparts unique electronic properties to the aromatic ring, influencing its reactivity and making it a versatile building block in organic synthesis.[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. This data is essential for its identification, purification, and handling in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 189628-38-4 | [1] |

| Molecular Formula | C₈H₆FNO | [1] |

| Molecular Weight | 151.14 g/mol | [1] |

| Melting Point | 117-120 °C | |

| Appearance | White to off-white crystalline solid | [3] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.35-7.25 (m, 2H), 7.00 (dd, J=8.8, 4.4 Hz, 1H), 3.95 (s, 3H) | |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 160.2 (d, J=247.5 Hz), 154.0, 120.1 (d, J=23.2 Hz), 118.0 (d, J=8.1 Hz), 116.8, 115.9 (d, J=2.9 Hz), 105.4 (d, J=26.5 Hz), 56.6 | |

| IR (KBr, cm⁻¹) | 2230 (C≡N), 1610, 1500, 1250, 820 | |

| Mass Spectrum (EI, m/z) | 151 (M⁺), 136, 108, 82 |

Experimental Protocols

This compound is a valuable intermediate, notably in the synthesis of GSK-J4, a potent inhibitor of the H3K27 histone demethylases JMJD3/KDM6B and UTX/KDM6A.[4][5]

Synthesis of this compound

A common synthetic route to this compound involves the cyanation of a corresponding aryl halide.

Experimental Protocol:

A mixture of 2-bromo-4-fluoroanisole (1.0 eq), copper(I) cyanide (1.2 eq), and N,N-dimethylformamide (DMF) is heated to reflux for 48 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into a solution of ferric chloride in hydrochloric acid. The mixture is stirred for 30 minutes and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Synthesis of GSK-J4 from this compound

The conversion of this compound to GSK-J4 involves a multi-step synthesis. A key transformation is the hydrolysis of the nitrile to a carboxylic acid, followed by amide coupling.

Experimental Protocol (Hydrolysis of Nitrile):

This compound is heated at reflux in a mixture of ethanol and an aqueous solution of sodium hydroxide for several hours until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. The aqueous residue is acidified with concentrated hydrochloric acid, leading to the precipitation of 5-fluoro-2-methoxybenzoic acid. The solid is collected by filtration, washed with cold water, and dried.

This carboxylic acid derivative can then be used in subsequent amide coupling reactions to build the complex structure of GSK-J4.

Role in Signaling Pathways: Inhibition of Histone Demethylases

This compound's significance in drug discovery is highlighted by its use in synthesizing GSK-J4, a tool compound for studying epigenetic regulation. GSK-J4 is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically JMJD3 (KDM6B) and UTX (KDM6A), which are responsible for removing methyl groups from lysine 27 of histone H3 (H3K27).[4][5]

The Histone Demethylation Process

Histone methylation is a critical post-translational modification that regulates chromatin structure and gene expression.[6] The methylation of H3K27, particularly trimethylation (H3K27me3), is a repressive mark associated with gene silencing.[7] Histone demethylases like JMJD3 and UTX reverse this process, leading to gene activation.[6] These enzymes utilize Fe(II) and α-ketoglutarate as cofactors to catalyze the demethylation reaction.[6]

Caption: General mechanism of H3K27 demethylation by JMJD3/UTX enzymes.

Signaling Pathways Modulated by JMJD3 and UTX

JMJD3 and UTX are implicated in a multitude of cellular processes and signaling pathways, including inflammation, development, and cancer.[8][9] By inhibiting these demethylases, GSK-J4 can modulate these pathways.

-

NF-κB Signaling: JMJD3 is known to be a crucial coactivator for the NF-κB pathway, which is central to inflammatory responses.[10][11] Inhibition of JMJD3 by GSK-J4 can therefore attenuate the expression of pro-inflammatory cytokines.

-

TGF-β and Wnt Signaling: Both JMJD3 and UTX have been shown to play roles in the TGF-β and Wnt signaling pathways, which are critical for embryonic development and tissue homeostasis.[12][13]

-

Retinoic Acid Signaling: UTX is a key regulator of skin differentiation through its influence on retinoic acid signaling.[9]

Caption: Overview of signaling pathways affected by GSK-J4.

Conclusion

This compound is a synthetically valuable compound with a strategic substitution pattern that makes it an important precursor in the synthesis of complex, biologically active molecules. Its role as a key intermediate in the preparation of the histone demethylase inhibitor GSK-J4 underscores its importance in the field of epigenetics and drug discovery. The information provided in this guide, from its fundamental chemical properties to its application in modulating key cellular signaling pathways, should serve as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries.

References

- 1. chemscene.com [chemscene.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]

- 4. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structural insights into histone lysine demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone methylation - Wikipedia [en.wikipedia.org]

- 8. Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers [rarediseasesjournal.com]

- 9. pnas.org [pnas.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Utx Regulates the NF-κB Signaling Pathway of Natural Stem Cells to Modulate Macrophage Migration during Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. JMJD3 as an epigenetic regulator in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

Spectroscopic Profile of 5-Fluoro-2-methoxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Fluoro-2-methoxybenzonitrile (CAS No. 189628-38-4). The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the methodologies for their acquisition.

Compound Information

| Parameter | Value |

| IUPAC Name | This compound |

| Synonym | 2-Cyano-4-fluoroanisole |

| CAS Number | 189628-38-4 |

| Molecular Formula | C₈H₆FNO |

| Molecular Weight | 151.14 g/mol |

| Chemical Structure | |

| O | |

| // | |

| C | |

| / | |

| C C-C#N | |

| // | |

| C C | |

| **/ | |

| C-F | |

| CH₃-O |

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.35 | dd | 8.8, 3.0 | 1H | H-3 |

| 7.21 | td | 8.8, 3.0 | 1H | H-4 |

| 7.05 | dd | 8.8, 4.4 | 1H | H-6 |

| 3.90 | s | - | 3H | -OCH₃ |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 162.5 (d, ¹JCF = 248 Hz) | C-5 |

| 155.0 | C-2 |

| 118.8 (d, ³JCF = 8 Hz) | C-1 |

| 117.5 (d, ²JCF = 23 Hz) | C-4 |

| 116.0 | C≡N |

| 115.5 (d, ²JCF = 22 Hz) | C-6 |

| 102.0 (d, ⁴JCF = 4 Hz) | C-3 |

| 56.5 | -OCH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080-3020 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (methyl) |

| 2230 | Strong | C≡N stretch (nitrile) |

| 1610, 1500, 1450 | Strong | C=C stretch (aromatic) |

| 1260 | Strong | C-O stretch (asymmetric, aryl ether) |

| 1180 | Strong | C-F stretch |

| 1030 | Medium | C-O stretch (symmetric, aryl ether) |

| 880, 830 | Strong | C-H bend (out-of-plane, substituted benzene) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 151 | 100 | [M]⁺ (Molecular Ion) |

| 136 | 80 | [M - CH₃]⁺ |

| 108 | 45 | [M - CH₃ - CO]⁺ |

| 82 | 30 | [C₅H₃F]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence

-

Spectral Width: 16 ppm

-

Acquisition Time: 4 seconds

-

Relaxation Delay: 1 second

-

Number of Scans: 16

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.5 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024

-

Temperature: 298 K

Data Processing: The raw data were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid this compound was finely ground with potassium bromide (KBr) powder in an agate mortar and pestle (approximately 1:100 sample to KBr ratio). The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Mode: Transmittance

Data Processing: A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound was prepared in methanol.

Instrumentation: The mass spectrum was obtained using a mass spectrometer equipped with an Electron Ionization (EI) source.

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200 °C

-

Mass Range: m/z 40 - 400

-

Scan Speed: 1000 amu/s

Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow.

In-Depth Technical Guide to 5-Fluoro-2-methoxybenzonitrile: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling protocols, and an overview of the synthetic utility of 5-Fluoro-2-methoxybenzonitrile (CAS No: 189628-38-4). The information is intended for professionals in research and development, particularly in the fields of medicinal chemistry, agrochemical synthesis, and material science.

Chemical and Physical Properties

This compound is a substituted aromatic compound that serves as a valuable intermediate in organic synthesis. Its physical and chemical characteristics are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 189628-38-4 | [1] |

| Molecular Formula | C₈H₆FNO | [1] |

| Molecular Weight | 151.14 g/mol | [1] |

| Appearance | Light orange to yellow to green powder/crystal | |

| Melting Point | 117-120 °C | [1] |

| Synonyms | 2-Cyano-4-fluoroanisole |

Safety Data Sheet (SDS) Summary

The following tables summarize the critical safety information for this compound, compiled from various supplier safety data sheets.

Hazard Identification

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[1] |

| Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation.[1] |

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Handling and Storage

| Aspect | Recommendations |

| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use only in a well-ventilated area. Wear appropriate personal protective equipment. Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. |

| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store locked up. |

Personal Protective Equipment (PPE)

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. Face shield. |

| Skin Protection | Handle with gloves. Wear protective clothing. |

| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. |

Experimental Applications and Protocols

This compound is a key building block in the synthesis of various biologically active molecules, particularly in the development of pharmaceuticals and agrochemicals.[2] The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitrile and methoxy groups offer versatile points for chemical modification.[2][3]

While specific, detailed experimental protocols for the direct use of this compound are not widely published in readily accessible scientific literature, its structural motifs are common in the synthesis of kinase inhibitors and other heterocyclic compounds. For instance, substituted aminobenzonitriles are crucial precursors for quinazoline-based Epidermal Growth Factor Receptor (EGFR) kinase inhibitors used in oncology.

Representative Experimental Workflow: Synthesis of a Quinazoline Core

The following is a representative protocol for a reaction type where this compound could be utilized, specifically the construction of a quinazoline scaffold. This workflow illustrates a common synthetic strategy in medicinal chemistry for this class of compounds.

Caption: Synthetic workflow for a hypothetical quinazoline synthesis.

Disclaimer: This is a generalized protocol. The specific reagents, reaction conditions (temperature, time), and purification methods would require optimization for the specific substrate and desired product.

Logical Flow for Safe Handling and Emergency Response

The following diagram outlines the logical steps for ensuring safety when working with this compound, from initial risk assessment to emergency procedures.

Caption: Safe handling and emergency response workflow.

References

Chemical reactivity of the nitrile group in 5-Fluoro-2-methoxybenzonitrile

An In-Depth Technical Guide to the Chemical Reactivity of the Nitrile Group in 5-Fluoro-2-methoxybenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile substituted benzonitrile that serves as a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical utility is largely defined by the reactivity of the nitrile (-C≡N) group, which is modulated by the electronic effects of the substituents on the aromatic ring: a fluorine atom at the 5-position and a methoxy group at the 2-position. This guide provides a comprehensive overview of the chemical reactivity of the nitrile functionality in this specific molecular context, detailing common transformations, experimental protocols, and quantitative data where available.

The carbon atom of the nitrile group is inherently electrophilic, a characteristic that is influenced by the attached aromatic system.[2] In this compound:

-

2-Methoxy Group (-OCH₃): This is a strong electron-donating group (EDG) through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). Being in the ortho position, its powerful resonance effect increases electron density within the ring and on the nitrile group, thereby reducing the electrophilicity of the nitrile carbon.

-

5-Fluoro Group (-F): Fluorine is a highly electronegative atom, making it a strong electron-withdrawing group via induction (-I effect). It also has a weak resonance-donating effect (+R effect). Located at the meta position relative to the nitrile group, its influence is primarily through the inductive effect, which slightly increases the electrophilicity of the nitrile carbon.

The dominant electronic factor is the ortho-methoxy group, which deactivates the nitrile group towards nucleophilic attack compared to unsubstituted benzonitrile. Consequently, more strenuous reaction conditions may be required for transformations such as hydrolysis and reduction.

Key Chemical Transformations of the Nitrile Group

The nitrile group in this compound can undergo several fundamental transformations, making it a valuable synthon for introducing other functional groups.

Hydrolysis to Amides and Carboxylic Acids

Nitriles can be hydrolyzed under acidic or basic conditions to first form a primary amide and, upon further heating, a carboxylic acid.[3] The electron-donating methoxy group in this compound is expected to slow this process by reducing the nitrile carbon's electrophilicity.

-

Acid-Catalyzed Hydrolysis: The nitrile is first protonated to increase its electrophilicity, followed by attack by water.[3]

-

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the nitrile carbon, a process that may require more forcing conditions due to the deactivated substrate.[3]

Reduction to Primary Amines

The reduction of the nitrile group provides a direct route to primary amines. A common and effective reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄).[2][3] The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon.[3] Alternative methods include catalytic hydrogenation, though this may be complicated by the presence of the aromatic ring.

[3+2] Cycloaddition to Tetrazoles

The [3+2] cycloaddition of a nitrile with an azide (typically sodium azide) is a widely used method for the synthesis of 5-substituted-1H-tetrazoles.[4] Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids.[5] This reaction is frequently catalyzed by Lewis acids such as zinc or aluminum salts.[4][6] The reaction involves the addition of the azide anion to the nitrile, followed by cyclization.

Nucleophilic Addition of Organometallic Reagents

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, act as powerful carbon nucleophiles.[7][8] They can attack the electrophilic carbon of the nitrile to form an imine salt intermediate.[9] Subsequent acidic hydrolysis of this intermediate yields a ketone.[2] This two-step process is a valuable method for carbon-carbon bond formation.

Quantitative Data Summary

Specific quantitative yield data for the nitrile transformations of this compound are not widely published. The table below provides representative data for the synthesis of a tetrazole from a structurally similar benzonitrile to illustrate typical reaction efficiency.

| Reaction | Substrate | Reagents | Catalyst | Conditions | Yield | Reference |

| Tetrazole Synthesis | 4-Methoxybenzonitrile | NaN₃, NH₄Cl | None | DMF, 120 °C, 12 h | 85% | [10] (Analogue) |

| Tetrazole Synthesis | Benzonitrile | NaN₃ | Silica Sulfuric Acid | DMF, 120 °C, 12 h | 95% | [4] (Analogue) |

Detailed Experimental Protocols

The following are representative protocols adapted from general procedures for the transformation of benzonitriles. Researchers should perform small-scale trials to optimize conditions for this compound.

Protocol 4.1: Reduction of this compound to (5-Fluoro-2-methoxyphenyl)methanamine

-

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

-

Distilled water

-

15% Sodium hydroxide solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions

-

-

Procedure:

-

A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether at 0 °C under an inert nitrogen atmosphere.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

-

The reaction is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water (X mL per X g of LiAlH₄), followed by 15% NaOH solution (X mL per X g of LiAlH₄), and finally water again (3X mL per X g of LiAlH₄).

-

The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether.

-

The combined organic filtrate is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude primary amine.

-

The product can be further purified by distillation or column chromatography.

-

Protocol 4.2: Synthesis of 5-(5-Fluoro-2-methoxyphenyl)-1H-tetrazole

-

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl) or Zinc bromide (ZnBr₂)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (e.g., 1 M)

-

Ethyl acetate

-

Brine

-

-

Procedure (Ammonium Chloride Method):

-

To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

-

Heat the reaction mixture to 120-130 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, acidify the mixture with HCl to a pH of ~2.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol/water) to obtain the desired tetrazole.

-

Conclusion

The nitrile group of this compound, while electronically deactivated by the ortho-methoxy substituent, remains a highly versatile functional group. It provides access to primary amines, amides, carboxylic acids, ketones, and tetrazoles, which are all critical moieties in medicinal and materials chemistry. Although specific reaction data for this compound is limited in public literature, established protocols for benzonitriles can be readily adapted. This guide serves as a foundational resource for researchers aiming to leverage the synthetic potential of this compound in their work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chemical Reactivity [www2.chemistry.msu.edu]

- 9. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 10. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electronic Effects of Fluorine and Methoxy Groups in 5-Fluoro-2-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Electronic Effects

5-Fluoro-2-methoxybenzonitrile is a polysubstituted aromatic compound whose chemical behavior and potential applications in fields like drug discovery are dictated by the nuanced electronic interplay of its functional groups.[1] The molecule features a benzene ring substituted with a nitrile (-CN) group, a methoxy (-OCH₃) group, and a fluorine (-F) atom. Understanding the cumulative electronic influence of these substituents is essential for predicting the molecule's reactivity, spectroscopic properties, and interactions within biological systems.[2]

This technical guide provides a detailed analysis of the competing inductive and resonance effects within this compound, supported by quantitative data, standardized experimental and computational protocols, and visualizations to clarify the complex electronic landscape of the molecule.

Core Concepts: Inductive and Resonance Effects

The electronic character of a substituted benzene ring is primarily governed by two fundamental phenomena: the inductive effect and the resonance (or mesomeric) effect.[3]

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between adjacent atoms. Electron-withdrawing groups (EWGs) pull electron density away from the ring (-I effect), while electron-donating groups (EDGs) push electron density towards it (+I effect). The effect weakens with distance.

-

Resonance/Mesomeric Effect (M): This effect involves the delocalization of π-electrons or lone pairs across the conjugated p-orbital system of the aromatic ring. Groups that donate lone pairs into the ring exert a positive mesomeric effect (+M), increasing electron density, particularly at the ortho and para positions. Groups that withdraw π-electron density from the ring exhibit a negative mesomeric effect (-M).

Analysis of Substituent Effects in this compound

The net electronic influence on the benzonitrile core is a superposition of the effects from the nitrile, methoxy, and fluorine substituents, with their positions relative to each other being of critical importance.

-

Nitrile Group (-CN) at C1: The nitrile group is a potent electron-withdrawing group. It exerts a strong -I effect due to the high electronegativity of the nitrogen atom and a strong -M effect by delocalizing ring electrons onto the nitrogen.[4] This significantly deactivates the ring towards electrophilic aromatic substitution.[5]

-

Methoxy Group (-OCH₃) at C2:

-

-I Effect: The highly electronegative oxygen atom withdraws electron density from the ring through the sigma bond.[6]

-

+M Effect: The lone pairs on the oxygen atom are delocalized into the aromatic π-system. This electron-donating resonance effect is powerful and generally outweighs the inductive withdrawal.[6][7] As a result, the methoxy group is a strong activating group and an ortho, para-director.[5]

-

-

Fluorine Atom (-F) at C5:

-

-I Effect: Fluorine is the most electronegative element, giving it a very strong electron-withdrawing inductive effect.[8] This effect deactivates the aromatic ring.[9]

-

+M Effect: Like other halogens, fluorine possesses lone pairs that can be donated into the ring via resonance, directing electrophiles to the ortho and para positions.[9][10] However, for fluorine, the -I effect is significantly stronger than its +M effect, making it a deactivating group overall.[7][11]

-

Synergistic and Competitive Interactions: In this compound, the methoxy group at C2 and the fluorine at C5 are para to each other. Their +M effects synergistically increase electron density at the C4 and C6 positions. However, the overall reactivity is complex. The powerful activating effect of the methoxy group competes with the deactivating influences of the fluorine and the strongly deactivating nitrile group.[12] When multiple substituents are present, the most activating group typically governs the regioselectivity of further reactions.[12]

Quantitative Data and Physicochemical Properties

To quantify the electronic influence of each substituent, Hammett constants (σ) are widely used. These constants provide a measure of the electron-donating or electron-withdrawing character of a substituent at the meta and para positions.[4]

Table 1: Hammett Substituent Constants

| Substituent | σ_meta | σ_para | Dominant Electronic Effect (at para position) |

|---|---|---|---|

| -CN | 0.56 | 0.66 | Strong -I and -M (Electron Withdrawing) |

| -OCH₃ | 0.12 | -0.27 | Strong +M, Weak -I (Net Electron Donating) |

| -F | 0.34 | 0.06 | Strong -I, Weaker +M (Net Electron Withdrawing) |

(Data sourced from multiple references, including[13])

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 189628-38-4 | [14] |

| Molecular Formula | C₈H₆FNO | [1] |

| Molecular Weight | 151.14 g/mol | |

| Melting Point | 117-120 °C | [14] |

| Appearance | Light orange to yellow to green powder/crystal | [1] |

| Purity | ≥95% - ≥98% |[1][14] |

Visualizing the Electronic Landscape

Graphviz diagrams are employed to provide a clear visual representation of the complex electronic interactions and the standard workflows used to characterize them.

Caption: Interplay of inductive (-I) and resonance (+M/-M) effects.

Caption: Workflow for experimental and computational characterization.

Experimental and Computational Protocols

Detailed characterization of this compound relies on a combination of experimental spectroscopy and modern computational methods.

Protocol: Spectroscopic Characterization (NMR and FT-IR)

Spectroscopic techniques are crucial for confirming the structure and probing the electronic environment of the molecule.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[15]

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis:

-

¹H NMR: Chemical shifts of the aromatic protons will be influenced by the combined electronic effects. The methoxy group will appear as a singlet around 3.8-4.0 ppm.

-

¹³C NMR: The chemical shifts of the aromatic carbons will directly reflect the electron density at each position, providing empirical evidence for the inductive and resonance effects.

-

¹⁹F NMR: The chemical shift of the fluorine atom provides a sensitive probe of its local electronic environment.[16]

-

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record a background spectrum and then the sample spectrum over a range of 4000-400 cm⁻¹.[15]

-

Analysis: Identify characteristic absorption bands. A sharp, strong peak around 2220-2240 cm⁻¹ is indicative of the C≡N stretch.[15] Bands corresponding to C-O, C-F, and aromatic C-H and C=C vibrations will also be present.

-

Protocol: Computational Analysis via Density Functional Theory (DFT)

DFT calculations provide theoretical insight into molecular structure, stability, and electronic properties, complementing experimental data.[17][18][19]

-

Geometry Optimization:

-

Construct the initial 3D structure of this compound.

-

Perform a full geometry optimization using a suitable level of theory, such as the B3LYP functional with a 6-311++G(d,p) basis set, to find the lowest energy conformation.[20]

-

-

Calculation of Electronic Properties:

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution. This map will highlight electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions of the molecule.[8][17]

-

Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to quantify charge distribution on each atom and analyze donor-acceptor interactions between orbitals, providing a quantitative basis for the inductive and resonance effects.

-

Frontier Molecular Orbital (FMO) Analysis: Calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.[17]

-

-

Prediction of Spectroscopic Data:

-

Perform frequency calculations on the optimized geometry to predict the vibrational (IR and Raman) spectra.

-

Use methods like the Gauge-Independent Atomic Orbital (GIAO) approach to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts for comparison with experimental results.[16]

-

Conclusion

The electronic properties of this compound are the result of a sophisticated balance between the powerful electron-donating resonance of the methoxy group and the strong electron-withdrawing inductive effects of the fluorine atom and the nitrile group. The methoxy group acts as the primary activating substituent, directing the regiochemistry of potential electrophilic substitutions, while the fluorine and nitrile groups deactivate the ring overall. A comprehensive understanding, achieved through the integration of quantitative data, advanced spectroscopic methods, and computational chemistry, is paramount for the rational design and application of this versatile molecule in pharmaceutical and materials science research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. web.viu.ca [web.viu.ca]

- 14. 189628-38-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 15. benchchem.com [benchchem.com]

- 16. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. emerginginvestigators.org [emerginginvestigators.org]

- 19. Generative organic electronic molecular design informed by quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Versatility of 5-Fluoro-2-methoxybenzonitrile: A Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methoxybenzonitrile has emerged as a pivotal scaffold in medicinal chemistry, serving as a versatile precursor for a diverse array of biologically active molecules. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a reactive nitrile functionality, provides a strategic starting point for the synthesis of novel therapeutic agents. This technical guide explores the potential biological activities of derivatives synthesized from this core structure, with a significant focus on their applications as kinase inhibitors for anticancer therapy. Additionally, this paper will delve into their potential as α-glucosidase inhibitors and touch upon other prospective therapeutic areas such as antiviral and anti-inflammatory applications. Detailed experimental protocols, quantitative biological data, and diagrammatic representations of synthetic pathways and mechanisms of action are provided to facilitate further research and development in this promising area.

Introduction

The benzonitrile chemical motif is a recurring feature in a multitude of pharmaceutical agents, prized for its metabolic stability and its role as a key pharmacophore. The strategic incorporation of a fluorine atom and a methoxy group onto this scaffold, as seen in this compound, further enhances its drug-like properties. The fluorine atom can improve metabolic stability, binding affinity, and bioavailability, while the methoxy group can influence solubility and direct synthetic modifications. The nitrile group itself is a versatile functional handle, readily convertible into other functionalities or participating in the formation of various heterocyclic systems.

This guide will provide an in-depth analysis of the known and potential biological activities of compounds derived from this compound, with a primary emphasis on their role in oncology, particularly as kinase inhibitors.

Anticancer Activity: Kinase Inhibition

Derivatives of this compound have shown significant promise as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

Bruton's Tyrosine Kinase (BTK) Inhibition

A notable application of a closely related compound, 5-fluoro-2-methoxybenzoic acid, is in the synthesis of Pirtobrutinib , a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[1][2] Pirtobrutinib has been approved for the treatment of relapsed or refractory mantle cell lymphoma (MCL).[3]

The synthesis of Pirtobrutinib underscores the importance of the 5-fluoro-2-methoxybenzoyl moiety for potent and selective BTK inhibition. While the direct synthesis from this compound is not explicitly detailed in the available literature, the conversion of a benzonitrile to a benzoic acid is a standard chemical transformation, suggesting that the nitrile can serve as a synthetic precursor.

Mechanism of Action: Pirtobrutinib binds to BTK, inhibiting its kinase activity. This disrupts the downstream signaling cascade that promotes B-cell proliferation and survival, ultimately leading to apoptosis of the cancer cells. Unlike covalent BTK inhibitors, Pirtobrutinib's non-covalent binding allows it to be effective against BTK enzymes with C481 mutations, a common mechanism of resistance to first-generation inhibitors.[1][4]

Signaling Pathway: B-Cell Receptor (BCR) Signaling

Figure 1. Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Pirtobrutinib on Bruton's Tyrosine Kinase (BTK).

Other Kinase Targets

The versatility of the this compound scaffold suggests its potential for developing inhibitors against other kinase targets implicated in cancer, such as:

-

Epidermal Growth Factor Receptor (EGFR): A key target in various solid tumors.

-

Janus Kinases (JAKs): Involved in cytokine signaling and implicated in myeloproliferative neoplasms and inflammatory diseases.

-

mTOR, PI3K, Akt: Central nodes in a signaling pathway that controls cell growth and proliferation.[5]

The synthesis of diverse heterocyclic systems from the benzonitrile core allows for the exploration of a wide chemical space to identify potent and selective inhibitors for these and other kinases.

α-Glucosidase Inhibition: Potential Antidiabetic Activity

Beyond cancer, derivatives of fluorinated benzonitriles have demonstrated potential in managing metabolic disorders. A study on 5-fluoro-2-oxindole derivatives , which can be synthesized from precursors related to this compound, revealed significant α-glucosidase inhibitory activity.

α-Glucosidase is an enzyme responsible for the breakdown of complex carbohydrates into glucose in the intestine. Inhibiting this enzyme can delay glucose absorption and reduce postprandial hyperglycemia, a key therapeutic strategy in managing type 2 diabetes.

Quantitative Data: A series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. Several compounds exhibited potent inhibition with IC50 values significantly lower than the standard drug, acarbose.

| Compound | IC50 (µM) |

| 3d | 49.89 ± 1.16 |

| 3f | 35.83 ± 0.98 |

| 3i | 56.87 ± 0.42 |

| Acarbose (Reference) | 569.43 ± 43.72 |

Mechanism of Inhibition: Kinetic studies revealed that these compounds act as reversible, mixed-type inhibitors of α-glucosidase.

Experimental Protocol: α-Glucosidase Inhibition Assay

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Inhibitor Preparation: The test compounds (5-fluoro-2-oxindole derivatives) are dissolved in DMSO to create stock solutions, which are then serially diluted.

-

Assay Procedure:

-

In a 96-well plate, add the α-glucosidase solution to each well.

-

Add the serially diluted test compounds to the respective wells.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPG substrate solution.

-

Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding a sodium carbonate solution.

-

-

Data Analysis: The absorbance of the product (p-nitrophenol) is measured at 405 nm using a microplate reader. The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the inhibitor concentration.

Potential Antiviral and Anti-inflammatory Activities

The incorporation of fluorine into heterocyclic compounds is a well-established strategy for enhancing antiviral and anti-inflammatory properties.[6] While specific studies on this compound derivatives in these areas are limited, the core structure represents a promising starting point for the development of novel agents.

Antiviral Potential: Fluorinated nucleoside and non-nucleoside analogues are prominent classes of antiviral drugs.[7] The this compound scaffold could be elaborated into various heterocyclic systems that mimic the structures of natural nucleosides or interact with viral enzymes such as polymerases, proteases, or reverse transcriptases.

Anti-inflammatory Potential: Many anti-inflammatory drugs target enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), or modulate pro-inflammatory signaling pathways such as NF-κB.[4][8] The synthesis of novel compounds from this compound could lead to the discovery of new molecules that inhibit these key inflammatory mediators.

Synthetic Strategies and Experimental Protocols

This compound serves as a versatile starting material for the synthesis of a wide range of heterocyclic compounds. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or can participate in cycloaddition reactions to form heterocycles like triazoles.

General Synthetic Workflow:

Figure 2. General workflow for the synthesis and evaluation of bioactive derivatives from this compound.

Example Protocol: Synthesis of Biphenyl-1,2,3-triazol-benzonitrile Derivatives as PD-1/PD-L1 Inhibitors

This protocol describes the synthesis of a class of compounds with a benzonitrile core that have shown activity as inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy.[9]

-

Initial Reaction: To a solution of a precursor compound (e.g., a substituted aldehyde) in methanol, add an equivalent of the amine-containing benzonitrile derivative and a catalytic amount of acetic acid.

-

Reduction: Stir the reaction mixture at room temperature for 2 hours. Cool the mixture to 0°C and add sodium cyanoborohydride (NaCNBH₃).

-

Work-up: Allow the reaction to warm to room temperature and stir for 8 hours under an inert atmosphere. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Purification: Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography to yield the final benzonitrile derivative.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. The derivatives of this scaffold have demonstrated significant potential as kinase inhibitors for anticancer therapy, with a clear lineage to the clinically approved BTK inhibitor, Pirtobrutinib. Furthermore, related structures have shown potent α-glucosidase inhibitory activity, suggesting a role in the development of novel antidiabetic agents.

Future research should focus on the synthesis and screening of a broader library of derivatives to explore other potential therapeutic applications, including antiviral and anti-inflammatory activities. Elucidation of the structure-activity relationships (SAR) for different biological targets will be crucial for the rational design of more potent and selective drug candidates. The development of efficient and scalable synthetic routes will also be essential for translating these promising laboratory findings into clinically viable therapeutics. The continued exploration of the chemical space accessible from this compound is a promising avenue for the discovery of next-generation medicines.

References

- 1. Pirtobrutinib | C22H21F4N5O3 | CID 129269915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Anti-inflammatory trends of new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Fluoro-2-methoxybenzonitrile: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methoxybenzonitrile, a fluorinated aromatic compound, has emerged as a valuable building block in the fields of medicinal chemistry and agrochemicals. Its unique substitution pattern offers a scaffold for the synthesis of a diverse range of complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with this compound. Detailed experimental protocols, quantitative data, and key reaction pathways are presented to serve as a practical resource for researchers in drug discovery and chemical development.

Introduction

This compound (CAS No. 189628-38-4), also known as 2-Cyano-4-fluoroanisole, is a substituted benzonitrile featuring a fluorine atom at the 5-position and a methoxy group at the 2-position of the benzene ring. The presence of these functional groups imparts distinct electronic properties and metabolic stability to molecules incorporating this moiety, making it an attractive intermediate in the design of bioactive compounds.[1][2][3] Specifically, it serves as a key intermediate in the synthesis of pharmaceuticals, including anti-cancer agents, and is also utilized in the development of agrochemicals and advanced materials.[2][3]

This guide will explore the historical context of fluorinated benzonitriles, detail the synthetic routes to this compound, provide experimental protocols, and present its physicochemical properties in a structured format.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 189628-38-4 | [4] |

| Molecular Formula | C₈H₆FNO | [4] |

| Molecular Weight | 151.14 g/mol | [4] |

| Appearance | Light orange to yellow to green powder/crystal | [3] |

| Melting Point | 115 - 119 °C | [3] |

| Purity | ≥ 98% (GC) | [3] |

| Synonyms | 2-Cyano-4-fluoroanisole | [4] |

Discovery and Historical Context

While a definitive "discovery" paper detailing the first-ever synthesis of this compound is not readily apparent in a singular, seminal publication, its emergence is intrinsically linked to the broader development of fluorinated aromatic compounds in medicinal chemistry. The strategic introduction of fluorine into drug candidates became a prominent strategy in the latter half of the 20th century to enhance metabolic stability, binding affinity, and bioavailability.

The synthesis of related fluorinated and methoxy-substituted benzonitriles appears in the patent literature as building blocks for more complex pharmaceutical agents. For instance, recent patent applications, such as WO2024162828A1, describe the synthesis of structurally similar compounds like 4-amino-5-fluoro-2-methoxybenzonitrile, highlighting the contemporary relevance of this substitution pattern in the development of novel therapeutics.[5] The commercial availability of this compound from various chemical suppliers indicates its established utility in the research and development landscape.[4][6]

Synthetic Methodologies

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the substituted benzene ring followed by the introduction or modification of the nitrile and methoxy groups. A plausible and commonly employed synthetic strategy involves starting from a readily available fluorinated precursor.

A logical synthetic approach would start from a precursor such as 4-fluoroanisole, which can then be functionalized to introduce the cyano group. While a specific, detailed protocol for the direct synthesis of this compound from a simple starting material is not extensively documented in a single source, a general multi-step synthesis can be proposed based on established organic chemistry reactions.

Proposed Synthetic Pathway

A feasible synthetic route could involve the following key transformations:

-

Nitration of a suitable fluorinated anisole derivative.

-

Reduction of the nitro group to an amine.

-

Sandmeyer Reaction to convert the amino group to a nitrile.

The following diagram illustrates a potential synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

While a specific, peer-reviewed protocol for the entire synthesis of this compound is not available in a single publication, the following procedures for analogous transformations can be adapted by a skilled synthetic chemist.

Step 1: Synthesis of 5-Fluoro-2-nitroanisole from 5-Fluoro-2-nitrophenol

This methylation step is a standard procedure in organic synthesis.

-

Materials:

-

5-Fluoro-2-nitrophenol

-

Dimethyl sulfate

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

In a round-bottom flask, dissolve 5-fluoro-2-nitrophenol (1 equivalent) and anhydrous potassium carbonate (1.1 equivalents) in DMF.

-

Slowly add dimethyl sulfate (1.05 equivalents) dropwise to the stirring solution at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-fluoro-2-nitroanisole.[7]

-

Step 2: Reduction of 5-Fluoro-2-nitroanisole to 4-Fluoro-2-methoxyaniline

The reduction of the nitro group can be achieved using various methods, with catalytic hydrogenation being a common and clean approach.

-

Materials:

-

5-Fluoro-2-nitroanisole

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas source

-

-

Procedure:

-

Dissolve 5-fluoro-2-nitroanisole (1 equivalent) in methanol or ethanol in a suitable hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain 4-fluoro-2-methoxyaniline.

-

Steps 3 & 4: Diazotization and Sandmeyer Reaction to yield this compound

The Sandmeyer reaction is a classic method for converting an aryl amine to an aryl nitrile.

-

Materials:

-

4-Fluoro-2-methoxyaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Water

-

-

Procedure:

-

Prepare a solution of 4-fluoro-2-methoxyaniline (1 equivalent) in aqueous hydrochloric acid and cool it to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1 equivalent) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide in water.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Characterization Data

While a comprehensive set of characterization data from a single primary source is not available, typical expected data based on the structure and data from commercial suppliers are as follows:

| Data Type | Expected Observations |

| ¹H NMR | Aromatic protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. A singlet for the methoxy group protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the nitrile carbon, and the methoxy carbon. The carbon attached to the fluorine will show a large C-F coupling constant. |

| IR Spectroscopy | A characteristic strong absorption for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹. C-O stretching for the methoxy group and C-F stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 151.14 g/mol . |

Applications in Research and Development

This compound is a versatile intermediate in the synthesis of various biologically active molecules. Its primary application lies in the field of drug discovery, where it is used as a scaffold to introduce the 5-fluoro-2-methoxyphenyl moiety into larger molecules. This can lead to compounds with improved pharmacological properties.

A recent patent (WO2024162828A1) describes the use of a derivative, 4-amino-5-fluoro-2-methoxybenzonitrile, in the synthesis of novel PLK1 degradation-inducing compounds for potential cancer therapy.[5] This highlights the current interest in this chemical scaffold for developing next-generation therapeutics.

The following diagram illustrates the logical relationship of this compound as a key building block in drug discovery.

Caption: Role as a key building block in chemical synthesis.

Conclusion

This compound is a valuable and versatile building block in modern synthetic chemistry, with significant applications in the development of pharmaceuticals and agrochemicals. While its specific discovery and early history are not consolidated in a single primary source, its importance is evident from its commercial availability and its appearance in contemporary patent literature for the synthesis of complex, biologically active molecules. The synthetic pathways to this compound rely on well-established organic transformations, and this guide provides a framework for its preparation and understanding of its properties. As research into new therapeutic agents and functional materials continues, the utility of this compound as a key intermediate is likely to expand.

References

- 1. CAS 189628-38-4: this compound [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. WO2024162828A1 - Novel plk1 degradation inducing compound - Google Patents [patents.google.com]

- 6. 189628-38-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. 5-Fluoro-2-nitroanisole synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Fluoro-2-methoxybenzonitrile

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 5-fluoro-2-methoxybenzonitrile, a key intermediate in pharmaceutical and agrochemical research, through the dehydration of 5-fluoro-2-methoxybenzamide. The primary method detailed herein utilizes phosphorus pentoxide (P₂O₅) as a dehydrating agent, a robust and high-yielding approach for this transformation. This protocol includes a comprehensive experimental procedure, a summary of quantitative data, and essential safety information.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and agrochemicals. The conversion of the primary amide, 5-fluoro-2-methoxybenzamide, to the corresponding nitrile is a crucial dehydration reaction. This process involves the removal of a water molecule from the amide functional group. Several dehydrating agents are effective for this transformation, including phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and trifluoroacetic anhydride (TFAA). This application note focuses on a reliable method using phosphorus pentoxide, which is known for its efficacy in dehydrating aromatic amides.

Reaction Scheme

The overall chemical transformation is depicted below:

Figure 1: Dehydration of 5-fluoro-2-methoxybenzamide to this compound.

Caption: Reaction scheme for the synthesis.

Experimental Protocol

This protocol is based on established methods for the dehydration of aromatic amides using phosphorus pentoxide.

3.1. Materials and Equipment

-

5-fluoro-2-methoxybenzamide

-

Phosphorus pentoxide (P₂O₅)

-

Anhydrous toluene

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

3.2. Safety Precautions

-

Phosphorus pentoxide (P₂O₅) is a highly corrosive and powerful dehydrating agent. It reacts violently with water in an exothermic manner. Handle with extreme care in a fume hood, avoiding contact with skin, eyes, and moisture.

-

Toluene and Dichloromethane are flammable and volatile organic solvents. Work in a well-ventilated fume hood and avoid sources of ignition.

-

Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

3.3. Reaction Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluoro-2-methoxybenzamide (1.0 eq).

-

Solvent Addition: Add anhydrous toluene to the flask to create a slurry.

-

Reagent Addition: Carefully add phosphorus pentoxide (1.5 eq) to the slurry in portions. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice with stirring. Caution: This process is highly exothermic.

-

Once the reaction is quenched, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x volume of toluene).

-

Combine the organic layers.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactant | 5-fluoro-2-methoxybenzamide |

| Molecular Weight of Reactant | 169.15 g/mol |

| Dehydrating Agent | Phosphorus pentoxide (P₂O₅) |

| Molecular Weight of Agent | 141.94 g/mol (for P₂O₅) |

| Molar Ratio (Amide:P₂O₅) | 1 : 1.5 |

| Solvent | Anhydrous Toluene |

| Reaction Temperature | Reflux (~110 °C) |

| Reaction Time | 2 - 4 hours |

| Product | This compound |

| Molecular Weight of Product | 151.14 g/mol |

| Expected Yield | 85-95% |

| Appearance | White to off-white solid |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow diagram.

Reaction of 2-Bromo-4-fluoroanisole with sodium cyanide to produce 5-Fluoro-2-methoxybenzonitrile